4,4-Dimethylpentanoic acid

Catalog No.
S1504173
CAS No.
1118-47-4
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethylpentanoic acid

CAS Number

1118-47-4

Product Name

4,4-Dimethylpentanoic acid

IUPAC Name

4,4-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

HMMSZUQCCUWXRA-UHFFFAOYSA-N

SMILES

CC(C)(C)CCC(=O)O

Canonical SMILES

CC(C)(C)CCC(=O)O

4,4-Dimethylpentanoic acid is a branched-chain fatty acid with the molecular formula C7H14O2C_7H_{14}O_2. It features a carboxylic acid functional group (-COOH) and two methyl groups attached to the fourth carbon of a pentanoic acid backbone, making it a unique compound within the fatty acid family. This structural configuration contributes to its distinctive physical and chemical properties, such as its solubility in organic solvents and limited solubility in water.

Potential Antimicrobial Activity:

Limited research suggests that 4,4-dimethylpentanoic acid might possess some antimicrobial activity. A study published in "Letters in Applied Microbiology" investigated the antifungal properties of 4,4-dimethylpentanoic acid and other branched-chain fatty acids against various fungal species. The study found that 4,4-dimethylpentanoic acid exhibited moderate antifungal activity against certain fungal strains, including Candida albicans and Aspergillus niger. However, further research is needed to fully understand the extent and mechanism of this potential activity [].

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Heating may lead to the loss of carbon dioxide, forming shorter-chain hydrocarbons.
  • Reduction: Can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental for synthesizing derivatives and exploring its reactivity in organic chemistry.

Several methods exist for synthesizing 4,4-dimethylpentanoic acid:

  • Oxidation of 4,4-Dimethylpentanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents such as potassium permanganate or chromic acid.
  • Alkylation of Acetic Acid: The compound can be synthesized via alkylation processes involving acetic acid and suitable alkyl halides.
  • Modified Strecker Synthesis: This method incorporates an enzymatic deamidation step, starting with simpler amino acids to yield 4,4-dimethylpentanoic acid as a product .

4,4-Dimethylpentanoic acid finds applications across various fields:

  • Chemical Industry: Used as a precursor in synthesizing esters and other organic compounds.
  • Pharmaceuticals: Investigated for potential applications in drug formulations due to its unique structural properties.
  • Food Industry: May serve as a flavoring agent or preservative owing to its fatty acid characteristics.

Studies on the interactions of 4,4-dimethylpentanoic acid with other compounds have shown that it may affect metabolic pathways involving fatty acids. Interaction studies often focus on how it influences enzyme activity or interacts with cellular membranes. More comprehensive research is required to fully understand these interactions and their implications for health and disease.

Several compounds share structural similarities with 4,4-dimethylpentanoic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Pentanoic AcidC5H10O2C_5H_{10}O_2Straight-chain structure; fewer branching points.
3-Methylpentanoic AcidC6H12O2C_6H_{12}O_2Contains one methyl group; less sterically hindered.
2-Methylpentanoic AcidC6H12O2C_6H_{12}O_2Methyl group at the second carbon; different branching pattern.
2-Ethylhexanoic AcidC8H16O2C_8H_{16}O_2Longer carbon chain; more complex structure.

The unique branching pattern of 4,4-dimethylpentanoic acid gives it distinct physical properties compared to these similar compounds, influencing its reactivity and applications in various fields.

Traditional Synthetic Approaches

Acid-Catalyzed Carbonylation (Koch Reaction)

The Koch reaction is the cornerstone of industrial 4,4-dimethylpentanoic acid production. This method involves the carbonylation of branched alkenes or alcohols under acidic conditions. For example, 4,4-dimethyl-1-pentene reacts with carbon monoxide (CO) and water in the presence of sulfuric acid or BF₃-HF catalysts at elevated pressures (50–100 atm) and temperatures (40–100°C) to yield the target acid. The mechanism proceeds via carbocation intermediacy:

  • Protonation of the alkene forms a tertiary carbenium ion.
  • CO insertion generates an acylium ion.
  • Hydrolysis produces the carboxylic acid.

Key Advantages: High yields (>80%) and scalability for bulk production.
Limitations: Corrosive catalysts, energy-intensive conditions, and carbocation rearrangements leading to side products.

Alkylation and Substitution Reactions

Alternative routes involve alkylation of malonic acid derivatives. For instance, pivaloyl chloride (2,2-dimethylpropanoyl chloride) reacts with malonic acid esters in a Claisen-type condensation to form 3-oxo-4,4-dimethylpentanoic esters, which are subsequently decarboxylated and reduced. This method offers precise control over branching but requires multi-step purification.

Hydrogenation of Unsaturated Precursors

Unsaturated precursors like 4,4-dimethyl-2-pentenoic acid undergo catalytic hydrogenation to yield the saturated acid. Palladium or rhodium catalysts facilitate selective reduction without affecting the carboxyl group. However, substrate accessibility limits this approach’s practicality.

Catalytic and Modern Synthetic Strategies

Transition Metal-Mediated Reactions

Recent advances employ Au(I), Cu(I), or Pd(I) carbonyl complexes as catalysts, enabling Koch-type reactions under milder conditions (room temperature, atmospheric pressure). For example, Au(I)-catalyzed carbonylation of 4,4-dimethyl-1-pentene in sulfuric acid achieves 85% yield with minimal side products. These systems reduce energy consumption and enhance selectivity.

Biocatalytic and Enzymatic Synthesis

Though underexplored, microbial fermentation using engineered E. coli strains has produced branched carboxylic acids via fatty acid biosynthesis pathways. Enzyme-mediated decarboxylation of α-keto acids (e.g., 4,4-dimethyl-2-oxopentanoic acid) represents a nascent green route.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO₄]) serve as recyclable catalysts for Koch reactions, operating at 8 MPa and 160°C with 90% efficiency. Supercritical CO₂ as a solvent further reduces environmental impact by eliminating volatile organic compounds.

Industrial Production and Scalability

The Koch process dominates industrial-scale synthesis, with global production exceeding 150,000 tonnes annually. Key players like Enjay Chemical (now ExxonMobil) utilize continuous reactors for carboxylating isobutylene-derived olefins. Challenges include catalyst recovery and waste acid management, addressed via biphasic systems and immobilized catalysts.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33113-10-9
95823-36-2
1118-47-4

Wikipedia

4,4-Dimethylpentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

General Manufacturing Information

Pentanoic acid, 4,4-dimethyl-: INACTIVE
All other basic organic chemical manufacturing
Carboxylic acids, C6-8-neo-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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